molecular formula C12H15N3O4 B1296468 N-cyclohexyl-2,4-dinitroaniline CAS No. 52790-66-6

N-cyclohexyl-2,4-dinitroaniline

Cat. No. B1296468
CAS RN: 52790-66-6
M. Wt: 265.26 g/mol
InChI Key: CGNCMUWOBHOSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclohexyl-2,4-dinitroaniline” is a chemical compound with the molecular formula C12H15N3O4 . It is a derivative of dinitroanilines, which are a class of chemical compounds derived from both aniline and dinitrobenzenes .


Molecular Structure Analysis

The molecular weight of “N-cyclohexyl-2,4-dinitroaniline” is 265.2652 . The InChI code for this compound is 1S/C12H15N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h6-9,13H,1-5H2 .


Chemical Reactions Analysis

Dinitroanilines, the class of compounds to which “N-cyclohexyl-2,4-dinitroaniline” belongs, are known to disrupt the mitotic sequence in plants by forming a tubulin-dinitroaniline complex . They do not affect the G1, S, or G2 phases of the cell cycle .


Physical And Chemical Properties Analysis

The molecular weight of “N-cyclohexyl-2,4-dinitroaniline” is 265.27 . The compound is stored at a temperature between 28°C .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Optical Physics and Material Science .

Summary of the Application

2,4-dinitroaniline has been used in the growth and characterization of organic single crystals for optical applications .

Methods of Application or Experimental Procedures

The single crystals of 2,4-dinitroaniline were grown by a slow evaporation solution growth technique. Single-crystal and powder X-ray diffraction studies were used to confirm the crystal structure. Fourier transform infrared (FTIR) and FT-Raman spectral analyses were used to confirm the presence of various functional groups in the grown crystal .

Results or Outcomes

The UV-Vis-NIR studies showed that the cut-off wavelength is around 447 nm. The photoluminescence studies showed green light emission. The third-order nonlinear optical properties of 2,4-dinitroaniline were measured using the Z-scan technique .

2. Herbicide Applications

Specific Scientific Field

This application falls under the field of Agriculture and Environmental Science .

Summary of the Application

Dinitroanilines, including 2,4-dinitroaniline, are broad-spectrum pre-emergence herbicides currently used for weed control in conventional agriculture .

Methods of Application or Experimental Procedures

These herbicides are applied to the soil and are absorbed by the roots of weeds, inhibiting their growth .

Results or Outcomes

While these herbicides are considered safe because they act specifically on tubulin proteins and inhibit shoot and root growth of plants, there is concern about the potential risk of exposure to non-target organisms .

3. Explosive Applications

Specific Scientific Field

This application falls under the field of Chemical Engineering and Safety Science .

Summary of the Application

2,4-Dinitroaniline is used as an explosive, although the material possesses a negative oxygen balance and can be improved by combining it with an oxidizer such as ammonium nitrate .

Methods of Application or Experimental Procedures

When in pure form, 2,4-Dinitroaniline has a VoD (Velocity of Detonation) of 4,800 m/s at 1.61 g/cm³ molecular density .

Results or Outcomes

The main danger is that it is explosive and flammable with heat or friction encouraging these properties .

4. Intermediate in Dye Synthesis

Specific Scientific Field

This application falls under the field of Organic Chemistry and Material Science .

Summary of the Application

The compound also finds applications as an intermediate in the synthesis of neutral dyes, sulfur dyes, and organic pigments .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific dye or pigment being synthesized .

Results or Outcomes

The outcomes would be the successful synthesis of the desired dye or pigment .

5. Reagent to Detect and Characterize Aldehydes and Ketones

Specific Scientific Field

This application falls under the field of Analytical Chemistry .

Summary of the Application

2,4-Dinitroaniline is used as a reagent to detect and characterize aldehydes and ketones .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific aldehyde or ketone being characterized .

Results or Outcomes

The outcomes would be the successful detection and characterization of the desired aldehyde or ketone .

6. Synthesis of Herbicides via a Multifunctional Continuous-Flow Microreactor

Specific Scientific Field

This application falls under the field of Chemical Engineering and Agricultural Science .

Summary of the Application

A continuous and selective method for synthesis of dinitroaniline herbicides through one-step dinitration approach has been successfully developed in microreactor systems .

Methods of Application or Experimental Procedures

Compared to a conventional two-step batch process, reaction can be conducted without the need to separate intermediates and much less solvent or solvent-free condition has been employed .

Results or Outcomes

The broad applications of dinitroaniline herbicides provide enormous impetus for extensive study of nitration reactions .

Safety And Hazards

“N-cyclohexyl-2,4-dinitroaniline” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause specific target organ toxicity upon repeated exposure, affecting the blood and hematopoietic system .

properties

IUPAC Name

N-cyclohexyl-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h6-9,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNCMUWOBHOSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323445
Record name N-cyclohexyl-2,4-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2,4-dinitroaniline

CAS RN

52790-66-6
Record name NSC404031
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404031
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-cyclohexyl-2,4-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 g (0.247 mol) of 1-chloro-2,4-dinitrobenzene, 73.5 g (0.74 mol) of cyclohexylamine, 68 g (0.5 mol) of potassium carbonate and 20 ml of water were heated in 400 ml of dimethylformamide at 80°-90° C. for 3 h. The mixture was then concentrated under reduced pressure, and the residue was partitioned between water and ethyl acetate. The organic phase was dried and concentrated under reduced pressure to yield 63.9 g (98%) of the product. Melting point 155° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
73.5 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2,4-dinitroaniline
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2,4-dinitroaniline
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-2,4-dinitroaniline
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-2,4-dinitroaniline
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-2,4-dinitroaniline
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-2,4-dinitroaniline

Citations

For This Compound
8
Citations
YS Feng, L Mao, XS Bu, JJ Dai, HJ Xu - Tetrahedron, 2015 - Elsevier
Taking advantage of Pd(OAc) 2 -catalyzed dinitration reactions with Bi(NO 3 ) 3 ·5H 2 O in trifluoroethanol (TFE) and trifluoroacetic acid (TFA), we have developed an efficient and …
Number of citations: 11 www.sciencedirect.com
AV Gulevskaya, S Verbeeck, ON Burov, C Meyers… - 2009 - Wiley Online Library
The viability of the oxidative alkylamination process for the derivatization of electron‐deficient carboaromatics has been investigated. 1,3‐Dinitrobenzene, 1‐nitronaphthalene, and 1,5‐ …
JH Gorvin, DP Whalley - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
Methoxy-anions in dimethyl sulphoxide initially displace the para-nitro-groups from 2,2′,4,4′-tetranitrobenzophenone (6). Primary aromatic amines however displace the two ortho-…
Number of citations: 21 pubs.rsc.org
EA Hamed - 2012 - researchgate.net
The reaction 1-(1-hydroxybenzotriazolyl)-2, 4-dinitrobenzene 1 and 2-(1-hydroxybenzotriazolyl)-5-nitro-pyridine 2 with amines undergoes amination followed by elimination of the 1-…
Number of citations: 2 www.researchgate.net
S Zeman, E Zemanová - Journal of thermal analysis, 1980 - Springer
Piloyan activation energiesE as well as initals of exothermT D of sevenN-monoalkyl and fiveN,N-dialkyl-2,4-dinitroanilines were determined. Relationships were found between the T D …
Number of citations: 7 link.springer.com
SR Manne, J Chandra, B Mandal - Organic letters, 2019 - ACS Publications
A mild, efficient, and eco-friendly method for the synthesis of o-nitroarylamine from o-nitroaryl sulfonic acid via ipso nucleophilic aryl substitution by amine is described. The products …
Number of citations: 5 pubs.acs.org
SN Khattab, M AH Kharaba, A El-Hawary, A El-Faham… - Open Journal of Physical …, 2012
Number of citations: 4
E Tokay, T Güngör, N Hacıoğlu, FC Önder… - European Journal of …, 2020 - Elsevier
Prodrugs for targeted tumor therapies have been extensively studied in recent years due to not only maximising therapeutic effects on tumor cells but also reducing or eliminating …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.